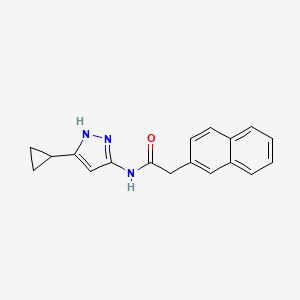

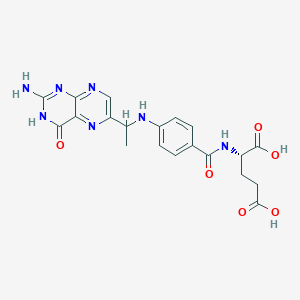

LY404039

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de herramienta para estudiar los receptores metabotrópicos de glutamato.

Biología: Se ha investigado por sus efectos sobre la liberación de neurotransmisores y la plasticidad sináptica.

Medicina: Se ha explorado como un posible tratamiento para trastornos psiquiátricos como la esquizofrenia y la ansiedad

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de glutamato.

Mecanismo De Acción

LY404039 ejerce sus efectos actuando como un agonista completo en los receptores metabotrópicos de glutamato del grupo II, mGluR2 y mGluR3 . Estos receptores modulan la liberación de neurotransmisores al inhibir la liberación de glutamato y ácido gamma-aminobutírico (GABA) en las sinapsis . La acción del compuesto reduce la actividad de los potenciales postsinápticos en la corteza, lo que se cree que contribuye a sus efectos antipsicóticos y ansiolíticos .

Análisis Bioquímico

Biochemical Properties

(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide plays a crucial role in biochemical reactions involving metabotropic glutamate receptors, specifically mGlu2 and mGlu3 receptors. This compound acts as a highly selective and potent agonist for these receptors, with binding affinities (K_i) of 149 nM and 92 nM for human mGlu2 and mGlu3 receptors, respectively . It interacts with these receptors by binding to their extracellular domains, thereby modulating their activity and influencing downstream signaling pathways. The interactions between (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide and mGlu2/3 receptors are critical for understanding its role in neuropsychiatric disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as freezing at -20°C and protection from light . Long-term effects observed in in vitro and in vivo studies include sustained modulation of mGlu2 and mGlu3 receptor activity, which can lead to prolonged changes in neurotransmitter release and synaptic plasticity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LY404039 implica la formación de una estructura bicíclica con grupos funcionales específicos. Los pasos clave incluyen la introducción de grupos amino, carboxilo y sulfonilo al núcleo biciclo[3.1.0]hexano . Las condiciones de reacción típicamente involucran el uso de ácidos y bases fuertes, así como controles específicos de temperatura y presión para asegurar la correcta estereoquímica del producto .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando los subproductos. Esto a menudo incluye el uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

LY404039 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo sulfonilo se puede oxidar bajo condiciones específicas.

Reducción: Los ácidos carboxílicos se pueden reducir a alcoholes.

Sustitución: El grupo amino puede participar en reacciones de sustitución con diversos electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados con grupos funcionales modificados, como alcoholes, ésteres y amidas .

Comparación Con Compuestos Similares

Compuestos similares

LY354740: Otro agonista de mGluR2/3 con propiedades farmacológicas similares.

LY2140023: Un profármaco de LY404039 que se metaboliza al compuesto activo in vivo.

Singularidad

This compound es único debido a su alta selectividad y potencia para los receptores mGluR2 y mGluR3, lo que lo distingue de otros compuestos que se dirigen a los mismos receptores . Su capacidad para modular la liberación de neurotransmisores sin interactuar directamente con los receptores de dopamina o serotonina ofrece un nuevo mecanismo de acción para el tratamiento de trastornos psiquiátricos .

Propiedades

IUPAC Name |

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUGNCTZRCAHH-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212943 | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635318-11-5 | |

| Record name | (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635318-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 404039 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531QUG7P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

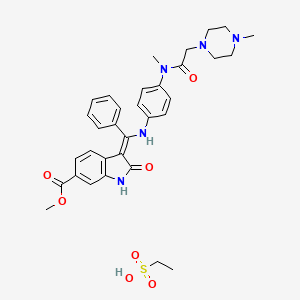

![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)

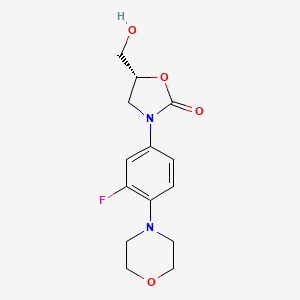

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)